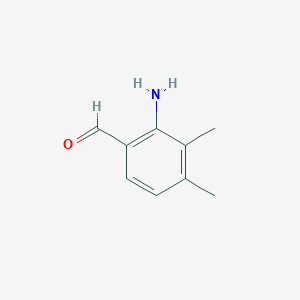

2-Amino-3,4-dimethylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

92051-49-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-3,4-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-5H,10H2,1-2H3 |

InChI Key |

WOJTWFDHXZSXMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3,4 Dimethylbenzaldehyde

Regioselective Functionalization Strategies

Achieving the desired 1-amino, 2,3-dimethyl, 4-formyl substitution pattern on the aromatic ring is a primary obstacle in the synthesis of 2-Amino-3,4-dimethylbenzaldehyde. Regioselective strategies are therefore essential to ensure functional groups are introduced at the correct positions, avoiding the formation of undesired isomers. These strategies typically fall into two main categories: functionalizing a pre-existing benzaldehyde (B42025) framework or introducing the aldehyde group onto a substituted aniline (B41778) precursor.

Direct Amination Approaches on Substituted Benzaldehyde Frameworks

One effective regioselective pathway begins with a 3,4-disubstituted benzaldehyde, such as 3,4-dimethylbenzaldehyde. This multi-step approach allows for the controlled and sequential introduction of the required amino group at the C-2 position.

A key challenge in this approach is the reactivity of the aldehyde group, which can interfere with the reagents used for amination. To circumvent this, the aldehyde functionality is often protected. A common method involves reacting the benzaldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a stable cyclic acetal (B89532) (e.g., a 1,3-dioxolane). google.com This protection strategy ensures the aldehyde is unreactive during subsequent steps.

With the aldehyde group protected, the C-2 position can be activated for amination. This is often achieved through directed ortho-metalation, where a strong base like n-butyllithium (n-BuLi) selectively removes the proton at the 2-position. googleapis.com The resulting lithiated intermediate is then treated with an electrophilic aminating agent. One method involves using an azidation agent, such as tosyl azide or trifluoromethanesulfonyl azide, to introduce an azido group (-N₃) at the targeted position. googleapis.com This azido group is subsequently reduced to the primary amine (-NH₂) using standard reduction methods, such as catalytic hydrogenation with a palladium catalyst or treatment with a reducing agent like lithium aluminum hydride. googleapis.com Finally, the protecting group is removed from the aldehyde, typically by acid-catalyzed hydrolysis, to yield the desired 2-Amino-3,4-dimethylbenzaldehyde. google.comgoogleapis.com

Selective Aldehyde Introduction on Substituted Aniline Precursors

An alternative regioselective strategy involves starting with a substituted aniline precursor, specifically 2,3-dimethylaniline. In this approach, the amino group directs the introduction of the aldehyde functionality to the ortho position (C-6) or para position (C-4). The presence of the methyl groups at C-2 and C-3 sterically hinders the C-6 position, thereby favoring formylation at the C-4 position.

Several classical formylation reactions can be employed to introduce the aldehyde group onto the aniline ring. These methods are crucial for building the benzaldehyde structure from the aniline starting material.

Vilsmeier-Haack Reaction : This method utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich 2,3-dimethylaniline ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of a formyl group equivalent, which upon aqueous workup, yields the aldehyde.

Duff Reaction : This reaction involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium like glycerol and boric acid or acetic acid. It is particularly suitable for phenols and anilines.

Reimer-Tiemann Reaction : While primarily used for phenols, this reaction can sometimes be adapted for anilines. It involves treatment with chloroform (CHCl₃) in the presence of a strong base to generate a dichlorocarbene intermediate, which attacks the ring to introduce the aldehyde group. mdpi.com

The choice of method depends on the specific substrate and desired reaction conditions, with the Vilsmeier-Haack reaction often being a preferred route for its reliability with electron-rich anilines.

| Strategy | Precursor | Key Steps & Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Direct Amination | 3,4-Dimethylbenzaldehyde | 1. Aldehyde protection (e.g., ethylene glycol, p-TsOH) 2. Directed ortho-metalation (n-BuLi) 3. Azidation (e.g., Tosyl azide) 4. Reduction of azide (e.g., H₂, Pd/C) 5. Deprotection (acid hydrolysis) | Precise control over the position of amination. googleapis.com | Requires multiple steps including protection and deprotection, use of pyrophoric and hazardous reagents. google.com |

| Selective Aldehyde Introduction | 2,3-Dimethylaniline | Formylation (e.g., Vilsmeier-Haack reaction with POCl₃, DMF) | Fewer overall steps, utilizes directing group effect of the amine. | Potential for side reactions, regioselectivity can be influenced by steric and electronic factors. rsc.org |

Strategic Reduction and Oxidation Pathways in Synthetic Cascades

The formation of the final amino and aldehyde functional groups often involves dedicated reduction or oxidation steps within a larger synthetic sequence. These transformations are critical for converting intermediate compounds into the target molecule.

Nitro Group Reduction Protocols for Amino Functionality Generation

A widely employed and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. In this pathway, the synthesis would begin with the preparation of 2-nitro-3,4-dimethylbenzaldehyde. The subsequent reduction of the nitro group (-NO₂) to an amine (-NH₂) is a well-established transformation with numerous available protocols. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation : This is one of the most common and efficient methods, involving the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. Other catalysts such as platinum(IV) oxide or Raney nickel can also be employed. wikipedia.org

Metal-Acid Systems : The reduction can be achieved using a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.orgorganic-chemistry.org The reaction of iron powder in the presence of an acid is a classic and cost-effective method for large-scale preparations. organic-chemistry.org

Transfer Hydrogenation : In this variation of catalytic hydrogenation, a source other than hydrogen gas is used to provide the hydrogen. Common hydrogen donors include hydrazine, formic acid, or sodium borohydride (B1222165) in the presence of a suitable catalyst.

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields. researchgate.net

Controlled Aldehyde Formation via Formylation or Oxidation Techniques

The aldehyde group can be introduced or unmasked at various stages of the synthesis. As discussed in section 2.1.2, formylation reactions are a direct way to introduce the -CHO group onto an aniline ring.

Alternatively, the aldehyde can be generated through the controlled oxidation of a primary alcohol. This approach would involve the synthesis of (2-amino-3,4-dimethylphenyl)methanol as a key intermediate. This alcohol can then be oxidized to the corresponding aldehyde. A variety of oxidation reagents are available, and the selection depends on the sensitivity of the amino group to the reaction conditions.

Manganese Dioxide (MnO₂) : A mild and selective oxidizing agent for benzylic and allylic alcohols. It is often used for substrates that contain other sensitive functional groups like amines.

Chromium-Based Reagents : Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) can effectively oxidize primary alcohols to aldehydes. These reactions are typically performed in anhydrous solvents like dichloromethane.

Swern Oxidation : This method uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by quenching with a hindered base such as triethylamine. It is a very mild protocol that avoids the use of heavy metals.

These oxidation methods provide a reliable pathway to the aldehyde functionality from a more stable alcohol precursor.

| Method | Substrate | Reagents/Catalyst | Transformation | Key Considerations |

|---|---|---|---|---|

| Nitro Group Reduction | 2-Nitro-3,4-dimethylbenzaldehyde | H₂ / Pd/C | -NO₂ → -NH₂ | High efficiency, clean reaction, but requires specialized hydrogenation equipment. |

| Nitro Group Reduction | 2-Nitro-3,4-dimethylbenzaldehyde | Fe / HCl or Acetic Acid | -NO₂ → -NH₂ | Cost-effective, suitable for large scale, but may require workup to remove metal salts. wikipedia.org |

| Alcohol Oxidation | (2-Amino-3,4-dimethylphenyl)methanol | Manganese Dioxide (MnO₂) | -CH₂OH → -CHO | Mild and selective for benzylic alcohols; heterogeneous reaction requires sufficient reaction time. |

| Alcohol Oxidation | (2-Amino-3,4-dimethylphenyl)methanol | Pyridinium Chlorochromate (PCC) | -CH₂OH → -CHO | Reliable and efficient, but involves toxic chromium reagents. |

Green Chemistry Principles in 2-Amino-3,4-dimethylbenzaldehyde Synthesis

Key green chemistry considerations include:

Use of Greener Solvents : Traditional syntheses often employ hazardous and volatile organic solvents. Green chemistry encourages the replacement of these with more benign alternatives. For example, replacing chlorinated solvents with greener options like ethyl acetate (EtOAc) or exploring solvent-free reaction conditions can significantly reduce environmental impact. unibo.it

Catalysis over Stoichiometric Reagents : The use of catalytic methods is a cornerstone of green chemistry. Catalytic hydrogenation for nitro group reduction, for instance, is highly atom-economical compared to reductions using stoichiometric metals that generate large amounts of waste. wikipedia.orgunibo.it The development of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the sustainability of the process. nih.gov

Waste Prevention : Synthetic routes should be designed to minimize waste generation. This can be achieved through "one-pot" or tandem reactions, where multiple transformations occur in the same reaction vessel without the need to isolate and purify intermediates. nih.gov This reduces solvent usage, energy consumption, and material loss.

Energy Efficiency : Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research. Flow chemistry, using systems like the H-Cube® which can generate hydrogen on-demand from water for hydrogenation reactions, offers a safer and more energy-efficient alternative to traditional batch processes. unibo.it

Use of Renewable Feedstocks : While the direct synthesis from renewable feedstocks may be challenging for this specific molecule, the principles of green chemistry encourage the investigation of bio-based starting materials and reagents where feasible. nih.gov

By applying these principles, the synthesis of 2-Amino-3,4-dimethylbenzaldehyde can be made safer, more efficient, and more environmentally sustainable.

Catalytic Systems and Their Application in Efficient Synthetic Routes

The strategic introduction of amino and formyl groups onto a dimethylbenzene scaffold requires robust and selective catalytic systems. Traditional multi-step syntheses are often plagued by harsh reaction conditions, poor regioselectivity, and the generation of significant waste. Modern catalytic methods, however, provide more direct and sustainable routes to compounds like 2-Amino-3,4-dimethylbenzaldehyde.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of 2-Amino-3,4-dimethylbenzaldehyde, key transition metal-catalyzed reactions include directed C-H functionalization and carbonylative couplings.

Palladium, rhodium, and copper catalysts are particularly prominent in this area. For instance, directed ortho-C-H amination of a suitable 3,4-dimethylbenzaldehyde precursor, or conversely, ortho-C-H formylation of a 2,3-dimethylaniline derivative, represents a direct approach. The directing group strategy ensures high regioselectivity, which is often a challenge in the synthesis of polysubstituted aromatics.

A plausible palladium-catalyzed approach could involve the carbonylation of a pre-functionalized 2-amino-3,4-dimethylphenyl precursor. chimia.chethernet.edu.et Carbon monoxide (CO) serves as an efficient C1 building block in these transformations. chimia.chethernet.edu.etnih.gov The use of specialized ligands and CO-releasing molecules can facilitate these reactions under milder conditions, enhancing their practicality and safety. nih.gov

Rhodium catalysts are also highly effective for C-H activation and amination reactions. nih.govresearchgate.net Dirhodium catalysts, in particular, have shown remarkable efficacy in promoting both intra- and intermolecular C-H amination, which could be adapted for the synthesis of 2-Amino-3,4-dimethylbenzaldehyde from a 3,4-dimethylbenzaldehyde starting material. nih.gov

Copper-catalyzed reactions, often favored for their lower cost and toxicity, are well-suited for C-N bond formation and have been employed in Ullmann-type couplings to introduce amino groups onto aryl halides. nih.gov More recent developments have demonstrated copper's utility in C-H formylation reactions, providing another potential avenue for the synthesis of the target molecule. nih.gov

Table 1: Representative Transition Metal-Catalyzed Reactions for the Synthesis of Substituted Aminobenzaldehydes This table presents hypothetical data based on typical results for similar reactions reported in the literature.

| Catalyst System | Precursor | Reagents | Yield (%) | Selectivity | Reference Principle |

| Pd(OAc)₂ / XPhos | 2-Bromo-3,4-dimethylaniline | CO (1 atm), Silane | 85 | >98% regioselectivity | chimia.chethernet.edu.et |

| [Rh₂(esp)₂] | 3,4-Dimethylbenzaldehyde | TcesNH₂, PhI(O₂CᵗBu)₂ | 78 | High regioselectivity | nih.gov |

| Cu(OTf)₂ | 2,3-Dimethylaniline | DMSO, Selectfluor | 72 | Ortho-formylation | nih.gov |

| CuI / L-proline | 2-Iodo-3,4-dimethylbenzaldehyde | NH₃ | 90 | N/A | nih.gov |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering complementary selectivity and milder reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of 2-Amino-3,4-dimethylbenzaldehyde, organocatalytic approaches could be envisaged for the introduction of the amino group or the formylation of a suitable precursor. For example, nucleophilic aromatic substitution (SNAr) reactions to introduce an amino group onto an activated aromatic ring can be facilitated by organic bases. While direct formylation of an aniline derivative using organocatalysis is less common, multi-step sequences involving organocatalyzed reactions to build up the required functionality are feasible. The mechanism of organocatalytic decarboxylation of α-amino acids to generate amines provides a conceptual basis for the potential development of novel routes. researchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. The synthesis of amino compounds can be achieved through the use of enzymes such as transaminases or amine dehydrogenases. frontiersin.orgwhiterose.ac.ukresearchgate.net A biocatalytic reductive amination of a 3,4-dimethyl-2-ketobenzaldehyde precursor, or the transamination of a suitable ketone, could provide an enantioselective route to a chiral precursor of 2-Amino-3,4-dimethylbenzaldehyde, should a chiral variant be desired. While the direct enzymatic formylation of an aniline is not a standard biocatalytic reaction, enzymes could be used to generate precursors in a highly selective manner.

Table 2: Potential Biocatalytic Approaches for the Synthesis of Amino Aromatic Precursors This table presents hypothetical data based on typical results for similar biocatalytic reactions.

| Enzyme Class | Substrate | Reaction Type | Product | Conversion (%) | Enantiomeric Excess (%) | Reference Principle |

| Transaminase (ω-TA) | 1-(2,3-dimethylphenyl)ethan-1-one | Asymmetric amination | (S)-1-(2,3-dimethylphenyl)ethan-1-amine | >95 | >99 | nih.gov |

| Amine Dehydrogenase (AmDH) | 3,4-Dimethyl-2-formylacetophenone | Reductive amination | 2-Amino-1-(3,4-dimethyl-2-formylphenyl)ethan-1-ol | 97 | >99 | frontiersin.orgwhiterose.ac.ukresearchgate.net |

Flow Chemistry Techniques for Optimized Production

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. beilstein-journals.orgacs.orgresearchgate.net The synthesis of aromatic aldehydes, which can be prone to side reactions and impurities in batch, is particularly well-suited to flow chemistry techniques. acs.orgresearchgate.net

For the synthesis of 2-Amino-3,4-dimethylbenzaldehyde, a multi-step flow process could be designed to telescope several reaction steps, thereby avoiding the isolation and purification of intermediates. For instance, a flow reactor could be configured with packed-bed columns containing immobilized catalysts or reagents. A potential sequence could involve the initial formylation of a 2,3-dimethylaniline derivative in one reactor module, followed by an in-line purification or quenching step, and subsequent functional group manipulation in a downstream module.

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to significantly higher yields and selectivities. For example, hazardous reagents like carbon monoxide or azides can be generated and consumed in situ, minimizing the risks associated with their handling and storage. The application of flow chemistry to the synthesis of 2-amino-3,4-difluorobenzaldehyde has been reported to achieve yields as high as 96.5% under mild conditions, highlighting the potential of this technology for the production of 2-Amino-3,4-dimethylbenzaldehyde.

Table 3: Comparison of Batch vs. Flow Synthesis for a Representative Aromatic Aldehyde Synthesis This table presents hypothetical data based on typical improvements observed when transitioning from batch to flow chemistry for similar transformations.

| Parameter | Batch Synthesis | Flow Synthesis | Reference Principle |

| Reaction Time | 12 hours | 20 minutes | beilstein-journals.org |

| Temperature | 100 °C | 120 °C (superheating) | acs.org |

| Yield (%) | 75 | 92 | beilstein-journals.orgacs.org |

| Purity of Crude Product (%) | 85 | 95 | researchgate.net |

| Safety Profile | Handling of bulk hazardous reagents | In situ generation and consumption | researchgate.net |

Reactivity and Mechanistic Chemistry of 2 Amino 3,4 Dimethylbenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions and oxidations.

Condensation Reactions with Nitrogen and Carbon Nucleophiles (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

The aldehyde functionality of 2-Amino-3,4-dimethylbenzaldehyde readily undergoes condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. libretexts.orgnih.gov This acid-catalyzed reaction involves the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov Subsequent dehydration yields the stable imine product. libretexts.orgnih.gov The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org At lower pH, the amine nucleophile is protonated and becomes non-reactive, while at higher pH, the acid catalysis is less effective. libretexts.org

Similarly, the aldehyde can participate in condensation reactions with carbon nucleophiles, such as those generated from active methylene (B1212753) compounds in Aldol-type reactions. sigmaaldrich.com In these reactions, an enolate ion attacks the carbonyl group, leading to the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to form a conjugated enone. sigmaaldrich.com Various catalysts, including amines and amino acids, have been employed to facilitate Knoevenagel condensations, a related reaction involving active methylene compounds. researchgate.net

The table below summarizes examples of condensation reactions involving substituted benzaldehydes with various nucleophiles.

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| Benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Hemiaminals and Schiff Bases | Neutral conditions nih.gov |

| Acetone (B3395972) | Benzaldehydes | Aldol adducts | Cyclobutane-derived tripeptide researchgate.net |

| Benzaldehyde (B42025) | Malononitrile | Knoevenagel product | Amines and amino acids researchgate.net |

| 3,4-Dimethoxybenzaldehyde | p-Aminobenzoic acid | Schiff Base | Supersonic speed gas impacting method core.ac.ukresearchgate.net |

Selective Chemoselective Reduction Protocols

The aldehyde group in 2-Amino-3,4-dimethylbenzaldehyde can be selectively reduced to a primary alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) or lithium aluminum hydride are commonly used to reduce aldehydes to their corresponding alcohols. smolecule.com In a related compound, 4-Amino-3,5-dimethylbenzaldehyde, the aldehyde group is reduced to 4-amino-3,5-dimethylbenzyl alcohol. smolecule.com Another study reports the selective hydrogenation of a 1,3-diketone to the corresponding monoketone over a palladium and Amberlyst 15® catalyst, highlighting the potential for selective reductions in multifunctional molecules. researchgate.net

Oxidation Strategies for Carboxylic Acid Derivatives

The aldehyde moiety can be oxidized to a carboxylic acid group. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com For example, the oxidation of 4-Amino-3,5-dimethylbenzaldehyde yields 4-amino-3,5-dimethylbenzoic acid. smolecule.com Another approach involves a copper-catalyzed oxidation using oxygen as the terminal oxidant, followed by a chlorite (B76162) oxidation (Lindgren oxidation), which has been used for the oxidation of allylic and benzylic alcohols to carboxylic acids. researchgate.net

Homo- and Cross-Coupling Reactions

While direct homo-coupling of 2-Amino-3,4-dimethylbenzaldehyde itself is not extensively documented, the amino and aldehyde functionalities allow for its participation in various cross-coupling reactions. Copper-catalyzed cross-coupling reactions, often promoted by amino acids like L-proline and N,N-dimethylglycine, have proven effective for forming C-N and C-C bonds with aryl halides. chimia.chnih.govresearchgate.net These methods have been applied to couple aryl halides with amines, N-containing heterocycles, and activated methylene compounds under relatively mild conditions. nih.govresearchgate.net

Transformations Involving the Amino Moiety

The amino group significantly influences the reactivity of the aromatic ring through its electron-donating nature.

Electrophilic Aromatic Substitution Patterns on the Aminated Ring

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. scranton.edu This directing effect stems from the ability of the nitrogen's lone pair to stabilize the arenium ion intermediate formed during the substitution. scranton.edu Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group. In the case of 2-Amino-3,4-dimethylbenzaldehyde, the positions for electrophilic attack are influenced by both the amino and the aldehyde groups, as well as the methyl substituents. The amino group's activating and directing effects are generally dominant. scranton.edu Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. scranton.edu

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine functionality of 2-Amino-3,4-dimethylbenzaldehyde allows it to undergo diazotization, a cornerstone transformation in aromatic chemistry. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org The process converts the amino group into a highly reactive diazonium salt, the 2-formyl-5,6-dimethylbenzenediazonium chloride.

Diazonium salts are valuable synthetic intermediates. organic-chemistry.org Their utility stems from the excellent leaving group ability of the dinitrogen molecule (N₂). While they can be used in various transformations like the Sandmeyer or Schiemann reactions to introduce a range of substituents, one of their most prominent applications is in azo coupling reactions. organic-chemistry.orgresearchgate.net

In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netiosrjournals.org This electrophilic aromatic substitution reaction typically occurs at the para-position of the coupling partner and results in the formation of a brightly colored azo compound, characterized by the -N=N- linkage. For instance, coupling the diazonium salt of 2-Amino-3,4-dimethylbenzaldehyde with a generic phenol would yield a hydroxy-substituted azobenzene (B91143) derivative, a class of molecules widely used as dyes and pigments. iosrjournals.org

Table 1: Representative Diazotization and Azo Coupling Reaction

| Reactant 1 | Reactant 2 | Reagents | Key Intermediate | Product Class |

| 2-Amino-3,4-dimethylbenzaldehyde | Phenol | 1. NaNO₂, HCl (aq), 0-5°C2. NaOH (aq) | 2-Formyl-5,6-dimethylbenzenediazonium salt | Azo Dye |

Acylation and Alkylation Strategies for Amine Derivatization

The nucleophilic amino group of 2-Amino-3,4-dimethylbenzaldehyde is readily derivatized through acylation and alkylation reactions, providing a means to modify the electronic and steric properties of the molecule or to introduce functional handles for further transformations.

Acylation is the process of introducing an acyl group (R-C=O) onto the nitrogen atom, typically forming an amide. This is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For example, the reaction of 2-Amino-3,4-dimethylbenzaldehyde with acetyl chloride or acetic anhydride would yield N-(2-formyl-5,6-dimethylphenyl)acetamide. lookchem.com This transformation is significant as it converts the basic amino group into a neutral amide, which alters its directing effect in electrophilic aromatic substitution and can serve as a protecting group.

Alkylation involves the introduction of an alkyl group onto the amine. While direct alkylation of primary aromatic amines with alkyl halides can be challenging to control and may lead to over-alkylation (forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts), specific methods can achieve mono-alkylation. psu.edu These methods often involve reductive amination or the use of specific reagents under controlled conditions. Protecting the amine, alkylating, and then deprotecting is a common, albeit less direct, strategy. The N-alkylated derivatives are important precursors for various heterocyclic syntheses and pharmacologically active molecules. psu.educhemicalbook.comgoogle.com

Table 2: Representative Amine Derivatization Reactions

| Reaction Type | Reactant | Reagent | Product |

| Acylation | 2-Amino-3,4-dimethylbenzaldehyde | Acetyl Chloride, Pyridine | N-(2-formyl-5,6-dimethylphenyl)acetamide |

| Alkylation | 2-Amino-3,4-dimethylbenzaldehyde | Methyl Iodide, Base (e.g., K₂CO₃) | 2-(Methylamino)-3,4-dimethylbenzaldehyde |

Intramolecular Cyclization Pathways and Ring Closure Reactions

The ortho-disposition of the amino and aldehyde groups makes 2-Amino-3,4-dimethylbenzaldehyde an ideal substrate for intramolecular cyclization and condensation reactions to form heterocyclic systems, most notably quinolines. The Friedländer synthesis is a classic and highly efficient method for this transformation. wikipedia.orgresearchgate.netorganic-chemistry.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a carbon adjacent to a carbonyl group), such as a ketone or β-ketoester. organic-chemistry.orgnih.gov The reaction can be catalyzed by either acids or bases. The mechanism generally proceeds via an initial aldol condensation between the enolate of the active methylene compound and the aldehyde of 2-Amino-3,4-dimethylbenzaldehyde, followed by cyclization through the formation of a Schiff base (imine) and subsequent dehydration to yield the fully aromatic quinoline (B57606) ring system. wikipedia.org

Using 2-Amino-3,4-dimethylbenzaldehyde as the starting material, this reaction provides a direct route to highly substituted quinolines. For example, its reaction with acetone would yield 2,7,8-trimethylquinoline, while reaction with ethyl acetoacetate (B1235776) would produce ethyl 2,7,8-trimethylquinoline-3-carboxylate. The versatility of the active methylene component allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinoline core.

Table 3: Friedländer Synthesis of Quinolines from 2-Amino-3,4-dimethylbenzaldehyde

| Active Methylene Compound | Catalyst | Product |

| Acetone | NaOH or p-TsOH | 2,7,8-Trimethylquinoline |

| Ethyl Acetoacetate | Piperidine or L-proline | Ethyl 2,7,8-trimethylquinoline-3-carboxylate |

| Cyclohexanone | KOH | 1,2,3,4-Tetrahydro-8,9-dimethylacridine |

| Acetophenone | Acid or Base | 7,8-Dimethyl-2-phenylquinoline |

Multicomponent Reaction Engagements Utilizing 2-Amino-3,4-dimethylbenzaldehyde

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis for building molecular complexity efficiently. nih.gov 2-Amino-3,4-dimethylbenzaldehyde is an excellent candidate for engagement in MCRs to produce diverse heterocyclic libraries.

A prominent example is the three-component synthesis of quinolines, such as the Doebner reaction . nih.gov In a typical Doebner synthesis, an aromatic amine, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. While 2-Amino-3,4-dimethylbenzaldehyde contains both the amine and aldehyde functionalities, it can participate in related three-component reactions. For instance, a variation of the Friedländer synthesis can be performed in a three-component fashion. An aromatic aldehyde, an active methylene compound, and an amine can be reacted together. In the context of our subject compound, it could act as the amine component in a reaction with another aldehyde and an active methylene compound.

More directly, 2-Amino-3,4-dimethylbenzaldehyde can participate in a three-component reaction with an active methylene compound (like malononitrile) and a third component that facilitates cyclization, often under catalytic conditions. rsc.orgfrontiersin.org For example, a reaction between 2-Amino-3,4-dimethylbenzaldehyde, malononitrile, and a catalyst could lead to the formation of 2-amino-3-cyano-7,8-dimethylquinoline, a highly functionalized heterocyclic system. These MCRs are prized for their atom economy and the ability to generate complex structures in a single step.

Table 4: Plausible Three-Component Reaction for Quinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| 2-Amino-3,4-dimethylbenzaldehyde | Malononitrile | N/A (Bicomponent) | L-proline or Piperidine | 2-Amino-3-cyano-7,8-dimethylquinoline |

| Aniline | 2-Amino-3,4-dimethylbenzaldehyde | Pyruvic Acid | Heat or Acid | 2-(2-Amino-3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Derivatization and Complex Scaffold Construction Via 2 Amino 3,4 Dimethylbenzaldehyde

Synthesis and Application of Imines and Schiff Bases from 2-Amino-3,4-dimethylbenzaldehyde

The reaction of primary amines with aldehydes or ketones is a fundamental method for the synthesis of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the addition of the primary amine to the carbonyl compound, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com This process can be catalyzed by acid to facilitate the reaction. masterorganicchemistry.com

Specifically, 2-Amino-3,4-dimethylbenzaldehyde can react with various primary amines to form a wide range of corresponding imines or Schiff bases. These products are not merely synthetic intermediates but often exhibit interesting chemical and biological properties themselves. For instance, Schiff bases derived from substituted benzaldehydes have been investigated for their potential biological activities. researchgate.netnih.gov The synthesis of these compounds is often straightforward, involving the direct reaction of the aldehyde with the amine, sometimes with the aid of a dehydrating agent like tetraethyl orthosilicate (B98303) to drive the reaction to completion. masterorganicchemistry.com The resulting imines can be hydrolyzed back to the original aldehyde and amine under aqueous acidic conditions. masterorganicchemistry.com

The formation of imines from 2-Amino-3,4-dimethylbenzaldehyde can also occur intramolecularly if a primary amine is present on a side chain of a molecule containing the aldehyde, leading to the formation of cyclic imines. masterorganicchemistry.com Furthermore, the reactivity of the amino group in 2-Amino-3,4-dimethylbenzaldehyde can be utilized in reactions with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form dimethylamino imines, which are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

The diverse applications of Schiff bases extend to their use as ligands in coordination chemistry, where they can form stable complexes with various metal ions. researchgate.net The specific substituents on the benzaldehyde (B42025) and the amine components can influence the properties and applications of the resulting Schiff base and its metal complexes. researchgate.netcore.ac.uk

Heterocyclic Ring System Annulations and Fused Systems

The bifunctional nature of 2-Amino-3,4-dimethylbenzaldehyde makes it an ideal substrate for the construction of fused heterocyclic ring systems through annulation reactions. The presence of both an amino and an aldehyde group allows for cyclization reactions with various reagents to form a range of nitrogen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolines, Acridines, Imidazoles, Pyrazoles, Triazoles)

Quinazolines: Quinazolines are a significant class of nitrogen-containing heterocycles with a wide array of biological activities. researchgate.net The synthesis of quinazolines can be achieved through various methods, often involving the cyclization of precursors derived from 2-aminobenzaldehyde (B1207257) or its analogs. organic-chemistry.orgnih.gov For instance, a common strategy involves the reaction of a 2-aminobenzaldehyde derivative with a nitrogen source. Metal-catalyzed reactions, such as those employing palladium, manganese, or iron, have been developed to facilitate the synthesis of quinazolines from 2-aminobenzyl alcohols or amines with various coupling partners like amides or nitriles. nih.gov Metal-free approaches have also been explored, utilizing organocatalysts for the oxidative condensation of o-aminobenzylamines. nih.gov

Acridines: Acridines are another important class of polycyclic aromatic heterocycles. Their synthesis can be achieved through various routes, including the derivatization of the acridine (B1665455) scaffold. researchgate.net For example, 9-aminoacridine (B1665356) can be derivatized through methods like reductive amination and nucleophilic aromatic substitution to generate a library of new compounds. google.com The introduction of amino acid moieties at the C9 position of the acridine ring has been explored to create derivatives with potential biological applications. nih.gov

Imidazoles: Imidazoles are five-membered aromatic heterocyles that are core components of many functional molecules. rsc.org A variety of synthetic methods exist for their preparation. rsc.orgorganic-chemistry.org One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine source. pharmaguideline.com For instance, fused imidazoles like benzimidazoles can be synthesized from the reaction of ortho-diamines with aldehydes. organic-chemistry.org The reaction of 2,3-diamino-1,4-naphthoquinone with aldehydes provides a facile route to new imidazole (B134444) derivatives. researchgate.net

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a cornerstone of pyrazole (B372694) synthesis. beilstein-journals.orgorganic-chemistry.org Multicomponent reactions offer efficient one-pot strategies for the synthesis of substituted pyrazoles. beilstein-journals.org For example, 3,4,5-substituted pyrazoles can be formed from the in situ generation of 1,3-diketones followed by cyclization with hydrazine. beilstein-journals.org The reaction of β-ketonitriles with hydrazines is another key route to aminopyrazoles. chim.it

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. There are two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are important in medicinal chemistry. frontiersin.org The synthesis of 3-amino-1,2,4-triazoles can be achieved through the cyclization of hydrazinecarboximidamide derivatives. nih.gov These precursors can be prepared from either thiourea (B124793) or hydrazinecarbothioamide. nih.gov Another approach involves the reaction of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives with various reagents to form condensed triazole systems. dergipark.org.tr

Formation of Other Fused and Bridged Polycyclic Scaffolds

Beyond the common heterocyclic systems, 2-Amino-3,4-dimethylbenzaldehyde can be a precursor to more complex fused and bridged polycyclic scaffolds. The development of synthetic methods to construct these intricate three-dimensional structures is an active area of research. rsc.org Strategies often involve complexity-generating annulation approaches or C-H bond insertion reactions. rsc.orgbeilstein-journals.org For example, bridged bicyclic peptides can be synthesized through the double cyclization of linear peptides, creating rigid, globular scaffolds. nih.gov The synthesis of bridged polycycles can also be achieved through intramolecular C-H insertion reactions of carbenes and nitrenes, which can form a bridged ring or an additional ring fused to an existing bridged system. beilstein-journals.org

Utilization as a Precursor for Advanced Organic Building Blocks

The reactivity of 2-Amino-3,4-dimethylbenzaldehyde allows for its conversion into a variety of more complex molecules that serve as advanced building blocks in organic synthesis. These building blocks can then be used in the construction of larger, more elaborate target molecules. For example, the synthesis of quinazolines often starts from precursors derived from 2-aminobenzaldehydes. organic-chemistry.orgnih.gov Similarly, amino acids can be used as chiral building blocks in organic synthesis to introduce stereocenters into molecules. nih.gov The ability to transform 2-Amino-3,4-dimethylbenzaldehyde into various heterocyclic systems, as discussed previously, directly contributes to its utility as a precursor for a diverse range of organic building blocks.

Ligand Design and Coordination Chemistry Studies

The presence of both a nitrogen donor atom (from the amino group) and potentially an oxygen or nitrogen donor atom (from a derivative of the aldehyde group) makes 2-Amino-3,4-dimethylbenzaldehyde and its derivatives excellent candidates for ligand design in coordination chemistry. Schiff bases derived from 2-aminophenol (B121084) and substituted benzaldehydes, for example, readily form complexes with transition metal ions. researchgate.net The specific substituents on the aromatic ring can influence the electronic properties and coordination behavior of the ligand. The resulting metal complexes can exhibit interesting structural and electronic properties and may have applications in catalysis or materials science. The study of such complexes provides insights into the coordination preferences of different metal ions and the electronic effects of the ligand framework.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic techniques provides a complete picture of the molecular structure of 2-Amino-3,4-dimethylbenzaldehyde, from its atomic connectivity to its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) Analyses

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, amino, and methyl protons.

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.2 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): Two doublets are expected for the two adjacent aromatic protons on the benzene (B151609) ring. Their specific shifts would be influenced by the combined electronic effects of the substituents.

Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent, concentration, and temperature, but typically appears in the range of δ 3.5-5.0 ppm.

Methyl Protons (-CH₃): Two distinct singlets are predicted for the two non-equivalent methyl groups, likely appearing in the δ 2.2-2.6 ppm region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm is characteristic of an aldehyde.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbons bearing the amino and methyl groups will be shifted to different extents compared to the unsubstituted carbons.

Methyl Carbons: Two signals for the two methyl carbons are expected in the aliphatic region, typically around δ 15-25 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.8–10.2 (s) | 190–195 |

| Ar-H | 6.5–7.5 (2d) | - |

| Ar-C (substituted & unsubstituted) | - | 115–150 |

| -NH₂ | 3.5–5.0 (br s) | - |

| -CH₃ | 2.2–2.6 (2s) | 15–25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-Amino-3,4-dimethylbenzaldehyde, IR and Raman spectra would show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: The amino group is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. libretexts.org The aldehydic C-H stretch gives rise to two characteristic, though sometimes weak, bands around 2750 and 2850 cm⁻¹. pressbooks.publibretexts.org

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1680-1705 cm⁻¹. libretexts.orgmasterorganicchemistry.com The position is slightly lowered from a typical saturated aldehyde due to conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1600-1650 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3300–3500 | Medium |

| Aromatic C-H stretch | 3000–3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850–2960 | Medium |

| Aldehydic C-H stretch | 2720–2850 | Weak-Medium |

| C=O stretch | 1680–1705 | Strong |

| N-H bend | 1600–1650 | Medium |

| Aromatic C=C stretch | 1450–1600 | Medium-Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 2-Amino-3,4-dimethylbenzaldehyde (C₉H₁₁NO), the monoisotopic mass is predicted to be 149.08406 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 149. Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom or the entire formyl group. miamioh.edudocbrown.info

[M-1]⁺: Loss of the aldehydic hydrogen would result in a fragment ion at m/z 148.

[M-29]⁺: Loss of the formyl radical (•CHO) would produce a fragment at m/z 120. miamioh.edudocbrown.info

α-cleavage: For amines, α-cleavage is a common fragmentation pathway, which could lead to characteristic fragments for this molecule. libretexts.org

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 149 | Molecular Ion |

| [M+H]⁺ | 150.09134 | Protonated Molecule |

| [M+Na]⁺ | 172.07328 | Sodium Adduct |

| [M-1]⁺ | 148 | Loss of H• |

| [M-29]⁺ | 120 | Loss of •CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2-Amino-3,4-dimethylbenzaldehyde is expected to be dominated by the transitions associated with the substituted benzene chromophore. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups (auxochromes) and the electron-withdrawing aldehyde (-CHO) group (a chromophore itself) will influence the absorption maxima (λ_max).

Typically, benzaldehyde (B42025) shows a weak n→π* transition around 310-330 nm and stronger π→π* transitions at shorter wavelengths. missouri.edu The presence of the amino group is expected to cause a significant bathochromic (red) shift of the π→π* bands due to the extension of the conjugated system through the nitrogen lone pair.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org Although a crystal structure for 2-Amino-3,4-dimethylbenzaldehyde has not been reported in the searched literature, this technique would provide invaluable information if suitable single crystals could be obtained. nih.gov

An X-ray diffraction analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry.

Molecular Conformation: The planarity of the benzene ring and the orientation of the aldehyde, amino, and methyl substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds. The amino group could act as a hydrogen bond donor, and the aldehyde oxygen as an acceptor, potentially forming dimers or extended networks in the solid state. nih.gov

Quantum Chemical and Theoretical Investigations

In the absence of complete experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful predictive tool. nih.gov Such theoretical investigations can provide deep insights into the molecular properties of 2-Amino-3,4-dimethylbenzaldehyde.

Common computational approaches include:

Geometry Optimization: Calculation of the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

Frequency Calculations: Prediction of the vibrational (IR and Raman) spectra. nih.gov These calculated frequencies can be scaled to better match experimental values and aid in the assignment of observed spectral bands.

NMR Chemical Shift Prediction: Calculation of ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.

Electronic Structure Analysis: Investigation of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions, reactivity, and charge distribution within the molecule. mdpi.com The molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions.

These computational methods, when used in conjunction with available spectroscopic data, allow for a robust and detailed characterization of 2-Amino-3,4-dimethylbenzaldehyde.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and vibrational properties of molecules. nih.gov For compounds like 2-Amino-3,4-dimethylbenzaldehyde, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. nih.gov These theoretical calculations provide a detailed picture of the molecule's three-dimensional structure.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is crucial for identifying molecular functional groups. DFT calculations are instrumental in predicting the vibrational frequencies and assigning the corresponding vibrational modes. mdpi.com While theoretical wavenumbers are derived for a gaseous state, experimental data is typically collected from a solid state, leading to slight deviations. nih.gov To bridge this gap, calculated frequencies are often scaled using a scaling factor to improve the correlation with experimental results. nih.gov The analysis of Potential Energy Distribution (PED) helps in providing a quantitative assignment of the vibrational modes. asianpubs.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H stretch (asym) | ~3500 | ~3490 | Amino group vibration |

| N-H stretch (sym) | ~3400 | ~3395 | Amino group vibration |

| C-H stretch (aromatic) | ~3100 | ~3090 | Aromatic ring C-H vibration |

| C=O stretch | ~1700 | ~1685 | Aldehyde carbonyl vibration |

| C=C stretch (aromatic) | ~1600 | ~1590 | Aromatic ring stretching |

| C-N stretch | ~1270 | ~1265 | Carbon-Nitrogen bond vibration |

Note: The data in this table is representative and based on typical values for similar aromatic amino aldehydes as detailed in computational chemistry literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and understanding electronic transitions within a molecule. researchgate.net The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. conicet.gov.ar

For 2-Amino-3,4-dimethylbenzaldehyde, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich regions. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer from the amino group to the carbonyl group upon electronic excitation. From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe the molecule's reactivity, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. conicet.gov.ar

| Parameter | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. conicet.gov.arresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. wolfram.com

Typically, red-colored regions indicate negative electrostatic potential and are associated with high electron density. These areas are prone to electrophilic attack and are characteristic of lone pairs on heteroatoms like oxygen and nitrogen. researchgate.net Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green regions represent neutral or near-zero potential.

In 2-Amino-3,4-dimethylbenzaldehyde, the MEP map would show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aldehyde group would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. conicet.gov.arresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and data storage. researchgate.netanalis.com.my Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A high value of hyperpolarizability (β) is a primary indicator of a molecule's NLO activity. analis.com.my Molecules possessing both strong electron-donating groups (like the amino group) and strong electron-accepting groups (like the aldehyde group) connected by a π-conjugated system often exhibit significant NLO properties. analis.com.my This "push-pull" electronic structure, present in 2-Amino-3,4-dimethylbenzaldehyde, facilitates intramolecular charge transfer, which is crucial for a large NLO response. Calculations are performed to determine the components of these tensors and the total molecular dipole moment, polarizability, and hyperpolarizability. asianpubs.orgresearchgate.net

| Parameter | Description | Significance for NLO |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Contributes to the molecular alignment in an electric field. |

| Polarizability (α) | The ability of the molecular electron cloud to be distorted by an external electric field. | Describes the linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | A large value indicates a strong NLO activity, essential for applications like second-harmonic generation. researchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. For a molecule like 2-Amino-3,4-dimethylbenzaldehyde, which contains both an amine and an aldehyde group, computational studies can effectively model reactions such as condensation to form Schiff bases or hemiaminals. mdpi.comresearchgate.net

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states and intermediates. cnr.it For instance, in a condensation reaction with another amine, computational models can help determine whether the reaction proceeds through a stepwise or concerted mechanism and can predict the relative stability of possible isomers. mdpi.com These studies can also clarify the role of catalysts or solvent molecules in the reaction mechanism by explicitly including them in the calculations. nih.gov Such mechanistic insights are vital for optimizing reaction conditions and designing new synthetic routes.

Solvation Effects on Spectroscopic Properties

The spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry provides models, such as the Polarizable Continuum Model (PCM), to simulate these solvation effects. conicet.gov.ar These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. asianpubs.org

For 2-Amino-3,4-dimethylbenzaldehyde, changes in solvent polarity can affect its electronic absorption spectra (UV-Vis). researchgate.net For example, a shift in the absorption maximum (λ_max) to longer wavelengths (a red shift or bathochromic shift) in polar solvents often indicates that the excited state is more polar than the ground state, which is typical for molecules with intramolecular charge transfer character. researchgate.net Conversely, a blue shift (hypsochromic shift) suggests the ground state is stabilized more by the solvent than the excited state. Theoretical calculations can predict these solvatochromic shifts, providing valuable information that complements experimental studies and aids in the interpretation of spectroscopic data. researchgate.netmdpi.com

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| Gas Phase | 1.0 | ~354 |

| Chloroform | 4.81 | ~343 |

| Ethanol | 24.55 | ~341 |

| Water | 78.39 | ~341 |

Note: The data is representative, based on computational studies of similar benzaldehyde derivatives, illustrating the trend of solvatochromic shifts. asianpubs.org

Broader Academic Applications and Future Research Trajectories

Role in Rational Design and Synthesis of Functional Organic Materials

The unique substitution pattern of 2-Amino-3,4-dimethylbenzaldehyde suggests its potential as a monomer or precursor in the synthesis of functional organic materials. The amino and aldehyde groups are reactive handles for polymerization and condensation reactions, which could lead to the formation of polymers with tailored electronic and optical properties. For instance, it could be a key component in the synthesis of Schiff base polymers or polyimides. The methyl groups can influence the solubility, processability, and solid-state packing of the resulting materials, which are critical parameters for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research is needed to explore these possibilities.

Exploration of Emerging Synthetic Methodologies and Catalysis Innovations

The synthesis of 2-Amino-3,4-dimethylbenzaldehyde itself, and its subsequent use in catalytic reactions, remains an area ripe for investigation. While standard methods for the synthesis of aminobenzaldehydes are known, the development of more efficient, sustainable, and scalable routes using modern catalytic systems would be a valuable contribution. This could involve the use of transition-metal catalysis for the direct amination or formylation of a dimethylaniline precursor. Furthermore, the compound could serve as a substrate in novel catalytic transformations to generate complex heterocyclic structures.

Development of Unexplored Reactivity Profiles and Novel Derivatives

The reactivity of 2-Amino-3,4-dimethylbenzaldehyde is largely uncharted territory. Systematic studies are required to understand how the interplay of the amino, aldehyde, and methyl groups influences its chemical behavior. For example, the ortho-amino group can direct reactions at the aldehyde or participate in intramolecular cyclization reactions to form various heterocyclic systems, such as quinolines or benzodiazepines. The synthesis and characterization of a library of derivatives would be the first step in unlocking its potential in medicinal chemistry and materials science.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The lack of data on 2-Amino-3,4-dimethylbenzaldehyde makes it a prime candidate for exploration using high-throughput experimentation (HTE) and automated synthesis platforms. These technologies would allow for the rapid screening of reaction conditions to discover new synthetic methods and to synthesize a diverse range of derivatives. The resulting data could be used to build predictive models for its reactivity and to accelerate the discovery of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.